molecular formula C15H13NO3 B6378392 5-(3-Acetylaminophenyl)-2-formylphenol CAS No. 1262003-88-2

5-(3-Acetylaminophenyl)-2-formylphenol

Cat. No.: B6378392
CAS No.: 1262003-88-2
M. Wt: 255.27 g/mol
InChI Key: KRWXALUNXPYHMS-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-formylphenol is a phenolic derivative characterized by a 2-formylphenol core substituted at the 5-position with a 3-acetylaminophenyl group. Its molecular formula is inferred as C₁₅H₁₃NO₃, with a molecular weight of approximately 263.27 g/mol. The acetylated amino group enhances stability compared to free amines, reducing susceptibility to oxidation and degradation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The formyl group at position 2 and the acetylaminophenyl substituent at position 5 provide reactive sites for further functionalization, such as condensation or cross-coupling reactions.

Properties

IUPAC Name

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(7-14)12-5-6-13(9-17)15(19)8-12/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWXALUNXPYHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685221
Record name N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-88-2
Record name N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by formylation. The reaction conditions often require the use of acetic anhydride and formic acid under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and automated reaction monitoring systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetylamino group.

Major Products Formed

    Oxidation: 5-(3-Acetylaminophenyl)-2-carboxyphenol.

    Reduction: 5-(3-Acetylaminophenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and formyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity among 2-formylphenol derivatives arises from variations in the substituent at position 5. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Structural Features
5-(3-Acetylaminophenyl)-2-formylphenol C₁₅H₁₃NO₃ 263.27 3-Acetylaminophenyl Acetylated amino group enhances stability
5-(2′-Tolyl)-2-formylphenol C₁₄H₁₂O₂ 212.24 2-Tolyl (methylphenyl) Methyl group improves lipophilicity
5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol - - 3-N,N-Dimethylsulfamoylphenyl Sulfonamide group enhances water solubility
4-(4-Ethylthiophenyl)-2-formylphenol C₁₅H₁₄O₂S 258.30 4-Ethylthiophenyl Thioether group introduces sulfur atom
5-(4-Formylphenyl)-2-formylphenol C₁₄H₁₀O₃ 226.23 4-Formylphenyl Bifunctional aldehydes for polymerization
5-(2-Carboxythiophene-4-yl)-2-formylphenol C₁₂H₈O₄S 248.25 2-Carboxythiophene-4-yl Carboxylic acid enables ionic interactions
5-(3,5-Dichlorophenyl)-2-formylphenol C₁₃H₈Cl₂O₂ 279.11 3,5-Dichlorophenyl Electronegative chlorine atoms increase reactivity

Physicochemical Properties

  • Molecular Weight: Heavier substituents (e.g., dichlorophenyl, ethylthiophenyl) increase molecular weight, impacting solubility and melting points. For example, 4-(4-Ethylthiophenyl)-2-formylphenol (258.30 g/mol) is less volatile than 5-(2′-Tolyl)-2-formylphenol (212.24 g/mol) .
  • Solubility : Polar groups like sulfamoyl () or carboxylic acid () improve aqueous solubility, while hydrophobic groups (e.g., tolyl, dichlorophenyl) favor organic solvents.
  • Thermal Stability: Halogenated derivatives (e.g., 5-(3,5-Dichlorophenyl)-2-formylphenol) exhibit higher thermal stability due to strong C-Cl bonds .

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